molecular formula C22H22BrN3O B237481 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Número de catálogo B237481
Peso molecular: 424.3 g/mol
Clave InChI: WIDYWTGCBPGGNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a critical role in the intracellular signaling pathway of cytokines. BMS-986165 has shown significant potential in the treatment of various autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

Mecanismo De Acción

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide exerts its therapeutic effects by selectively inhibiting TYK2, which is a key mediator of cytokine signaling. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide inhibits the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons. In vivo studies have shown that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus. Clinical trials have also demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is well-tolerated and has a favorable safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in cytokine signaling. 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has also been shown to be effective in animal models of autoimmune diseases, which makes it a promising candidate for further preclinical and clinical development.
One limitation of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is that it is a small molecule inhibitor, which may limit its efficacy in certain disease settings. Additionally, the long-term safety and efficacy of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide in humans are still being studied.

Direcciones Futuras

There are several future directions for the development of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the combination of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide in humans.

Métodos De Síntesis

The synthesis of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 5-bromo-1-naphthoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline to yield the desired product, 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide.

Aplicaciones Científicas De Investigación

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide selectively inhibits TYK2 with high potency and specificity. In vivo studies have demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide effectively reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus.

Propiedades

Nombre del producto

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Fórmula molecular

C22H22BrN3O

Peso molecular

424.3 g/mol

Nombre IUPAC

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H22BrN3O/c1-25-12-14-26(15-13-25)21-11-3-2-10-20(21)24-22(27)18-8-4-7-17-16(18)6-5-9-19(17)23/h2-11H,12-15H2,1H3,(H,24,27)

Clave InChI

WIDYWTGCBPGGNJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

SMILES canónico

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.